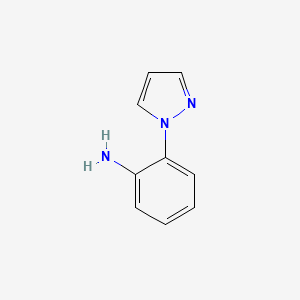

2-(1H-pyrazol-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYKQBXRFZCXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381512 | |

| Record name | 2-(1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54705-91-8 | |

| Record name | 2-(1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(1H-pyrazol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrazol-1-yl)aniline is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring linked to an aniline moiety, makes it a valuable scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, compiling available data and outlining general experimental approaches.

Synthesis of this compound

Logical Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols (General Procedures)

1. Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical method for the formation of aryl-heteroatom bonds. This approach would involve the reaction of a 2-haloaniline with pyrazole in the presence of a copper catalyst.

-

Starting Materials: 2-haloaniline (e.g., 2-fluoroaniline, 2-bromoaniline, or 2-iodoaniline), 1H-pyrazole.

-

Catalyst: Copper(I) salt (e.g., CuI, CuBr) or copper powder.

-

Ligand (optional but recommended): A ligand such as 1,10-phenanthroline or L-proline can improve reaction efficiency and lower the required temperature.

-

Base: A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required.

-

Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene.

-

Reaction Conditions: The reaction mixture is typically heated at temperatures ranging from 100 to 200 °C for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel or by recrystallization.

2. Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a more modern and often milder method for C-N bond formation.

-

Starting Materials: 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline), 1H-pyrazole.

-

Catalyst: A palladium catalyst, often a pre-catalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

-

Ligand: A bulky electron-rich phosphine ligand is crucial for this reaction. Examples include Xantphos, DavePhos, or BrettPhos.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Solvent: An anhydrous aprotic solvent such as toluene, dioxane, or tetrahydrofuran (THF).

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 120 °C.

-

Work-up and Purification: The reaction mixture is filtered to remove palladium residues, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Characterization of this compound

Comprehensive experimental characterization data for this compound is not widely reported. However, based on its chemical structure and data from commercial suppliers, the following information can be summarized.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 54705-91-8 | |

| Molecular Formula | C₉H₉N₃ | |

| Molecular Weight | 159.19 g/mol | |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature |

Spectroscopic Data

While experimental spectra are not available in the searched literature, predicted mass spectrometry data can be a useful reference.

Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 160.0869 |

| [M+Na]⁺ | 182.0688 |

Data obtained from PubChem.[1]

Logical Characterization Workflow

Caption: Logical workflow for the characterization of this compound.

Expected Spectroscopic Features

-

¹H NMR: The spectrum would be expected to show signals for the protons of the aniline ring and the pyrazole ring. The aniline protons would likely appear as multiplets in the aromatic region (approx. δ 6.5-7.5 ppm). The pyrazole protons would show three distinct signals, likely a triplet for the C4-H and doublets for the C3-H and C5-H protons. The -NH₂ protons of the aniline group would appear as a broad singlet.

-

¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be in the aromatic region (approx. δ 110-150 ppm).

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching vibrations.

This technical guide provides a summary of the likely synthetic routes and expected characterization data for this compound based on established chemical principles and available information. The lack of a detailed, published experimental protocol and comprehensive spectral data highlights an opportunity for further research to fully document the synthesis and properties of this compound. Researchers aiming to prepare this molecule are encouraged to start by optimizing general N-arylation procedures, such as the Ullmann condensation or Buchwald-Hartwig amination, and to fully characterize the resulting product using modern spectroscopic techniques.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-pyrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1H-pyrazol-1-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document outlines key identifiers, predicted and experimental data for properties including melting point, solubility, pKa, and lipophilicity (logP). Detailed experimental protocols for the determination of these properties are provided to facilitate reproducible research. Furthermore, this guide includes a generalized experimental workflow for the physicochemical characterization of a new chemical entity, visualized using a Graphviz diagram, to offer a practical framework for researchers in the field.

Introduction

This compound, a molecule integrating a pyrazole and an aniline moiety, represents a valuable scaffold in the design of novel therapeutic agents. The physicochemical properties of such compounds are fundamental to understanding their behavior in biological systems, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Accurate characterization of these properties is a critical step in the early stages of drug discovery and development, guiding lead optimization and formulation strategies. This guide aims to consolidate the available data and provide standardized methodologies for the evaluation of this compound.

Chemical Identity and Core Properties

A clear identification of the molecule is paramount for accurate data association.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 54705-91-8 |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)N)N2C=CC=N2 |

| InChI Key | UIYKQBXRFZCXFX-UHFFFAOYSA-N |

Quantitative Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some experimental data for analogous compounds exist, specific experimental values for the target molecule are limited. Therefore, predicted values from computational models are also included for a comprehensive profile.

| Property | Value | Data Type |

| Melting Point | Not available | Experimental data for the specific isomer is not readily available. The related isomer, 2-(1H-pyrazol-5-yl)aniline, has a reported melting point of 149 °C[1]. |

| Aqueous Solubility | Not available | Experimental data is not readily available. A general statement indicates that the related isomer, 2-(1H-pyrazol-5-yl)aniline, is soluble in deionized water[1]. |

| pKa | Not available | Experimental data is not readily available. The pKa of the aniline moiety is expected to be around 4.6, but this will be influenced by the pyrazole substituent. |

| logP (Octanol-Water) | 1.5 | Predicted (XlogP) |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the generation of reliable and comparable physicochemical data. The following sections outline general methodologies for the determination of key properties, applicable to this compound and similar new chemical entities.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Capillary melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the dry, powdered sample is packed into a glass capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

-

Once an approximate melting range is observed, the apparatus is allowed to cool.

-

A new sample is prepared and heated rapidly to about 20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the completion of melting.

-

The melting point is reported as a range.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in an aqueous medium.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

pH meter

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

An excess amount of the solid compound is added to a known volume of the aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After agitation, the samples are allowed to stand to allow for the sedimentation of the excess solid.

-

Aliquots of the supernatant are carefully removed and centrifuged to separate any remaining undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The solubility is expressed in units of mg/mL or µg/mL.

pKa Determination (UV-Vis Spectrophotometry)

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This method relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes or a 96-well UV-transparent microplate

-

pH meter

-

A series of buffer solutions covering a wide pH range

Procedure:

-

A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO or methanol).

-

A series of aqueous buffer solutions with known pH values are prepared.

-

A small, constant volume of the stock solution is added to each buffer solution to achieve a final desired concentration.

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at a wavelength where the protonated and deprotonated forms have different extinction coefficients is plotted against the pH.

-

The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.

logP Determination (Shake-Flask Method)

Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, UV-Vis)

-

n-Octanol and water (or buffer)

Procedure:

-

n-Octanol and the aqueous phase (water or buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of the compound is dissolved in either the octanol-saturated aqueous phase or the water-saturated octanol.

-

A known volume of this solution is mixed with a known volume of the other phase in a glass vial.

-

The vial is shaken for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the octanol and aqueous phases is determined using a suitable analytical method.

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualized Workflows

The following diagrams illustrate key processes relevant to the characterization and development of a new chemical entity like this compound.

References

Spectroscopic and Structural Elucidation of 2-(1H-pyrazol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the heterocyclic compound 2-(1H-pyrazol-1-yl)aniline. The document is structured to offer an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While comprehensive experimental data is not uniformly available across all analytical techniques in the reviewed literature, this guide compiles the accessible information and supplements it with standardized experimental protocols. This information is crucial for substance identification, characterization, and quality control in research and development settings.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. It is important to note that while predicted mass spectrometry data is available, experimentally obtained NMR and IR data were not found in the searched literature.

Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound

| Technique | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | Data not available in searched literature. | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. | Data not available in searched literature. |

Table 2: Infrared (IR) Spectroscopy Data of this compound

| Technique | Sample Phase | Key Absorption Bands (cm⁻¹) |

| FT-IR | Data not available in searched literature. | Data not available in searched literature. |

Table 3: Mass Spectrometry (MS) Data of this compound

| Technique | Ionization Mode | Adduct | Predicted m/z |

| Mass Spectrometry | Predicted | [M+H]⁺ | 160.08693 |

| [M+Na]⁺ | 182.06887 | ||

| [M-H]⁻ | 158.07237 | ||

| [M+NH₄]⁺ | 177.11347 | ||

| [M+K]⁺ | 198.04281 | ||

| [M]⁺ | 159.07910 | ||

| [M]⁻ | 159.08020 |

Data sourced from predicted values available in public chemical databases.[1]

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above. These protocols are designed to ensure data accuracy and reproducibility.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

-

The instrument is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

An FT-IR spectrometer is used for analysis.

-

A background spectrum of the clean, empty ATR crystal is collected.

-

-

Data Acquisition:

-

The sample spectrum is then recorded. The instrument collects an interferogram, which is an average of multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software performs a Fourier transform on the interferogram to produce the infrared spectrum.

-

The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

The instrument is calibrated using a known standard.

-

-

Data Acquisition:

-

The prepared sample solution is introduced into the ion source, typically via direct infusion or through a liquid chromatography (LC) system.

-

The molecules are ionized, and the resulting ions are guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Processing:

-

The detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

The molecular ion peak is identified to determine the molecular weight of the compound. Fragmentation patterns can be analyzed to provide structural information.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

"CAS number and IUPAC name for 2-(1H-pyrazol-1-yl)aniline"

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-yl)aniline, a heterocyclic amine with significant potential in medicinal chemistry and drug development. This document details its chemical identity, synthesis, and known biological activities, with a particular focus on its role as a scaffold for kinase inhibitors. Experimental protocols and structured data are presented to support further research and application of this compound.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 54705-91-8[1]

Molecular Formula: C₉H₉N₃

Molecular Weight: 159.19 g/mol

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Not explicitly reported for this isomer; related isomers are light yellow to brown crystalline powders. | [2] |

| Melting Point | Not explicitly reported for this isomer; a related isomer, [2-(1H-pyrazol-1-yl)phenyl]methanol, has a melting point of 129°C. | [3] |

| Boiling Point | Not explicitly reported for this isomer; a related isomer, [2-(1H-pyrazol-1-yl)phenyl]methanol, has a boiling point of 338.3ºC at 760 mmHg. | [3] |

| Solubility | Data not available. | |

| pKa | Data not available. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods for the formation of N-arylpyrazoles. While a specific detailed protocol for this exact molecule is not prevalent in the reviewed literature, a common and effective method is the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis. Another powerful method is the Buchwald-Hartwig amination.

2.1. Proposed Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds.[3][4] This method would involve the coupling of 1-(2-halophenyl)-1H-pyrazole with an amine source.

Experimental Protocol:

-

Materials:

-

1-(2-bromophenyl)-1H-pyrazole (or other suitable halo-derivative)

-

Ammonia equivalent (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Strong base (e.g., sodium tert-butoxide or LHMDS)

-

Anhydrous, deoxygenated solvent (e.g., toluene or xylene)

-

-

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 1-(2-bromophenyl)-1H-pyrazole, the ammonia equivalent, the palladium catalyst, and the phosphine ligand.

-

Add the anhydrous solvent, followed by the strong base.

-

Seal the tube and heat the reaction mixture at a temperature typically ranging from 80°C to 160°C. The reaction progress should be monitored by a suitable technique such as TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best yield.

Biological Activity and Applications in Drug Development

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[6] Derivatives of pyrazole are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[7][8]

3.1. Kinase Inhibitory Activity

While direct biological data for this compound is limited, the structurally related 2-(1H-pyrazol-1-yl)pyridine scaffold has been identified as a potent inhibitor of Activin receptor-like kinase 5 (ALK5).[9] ALK5 is a transforming growth factor-beta (TGF-β) type I receptor kinase, and its inhibition has therapeutic potential in preventing dermal scarring and treating fibrotic diseases and some cancers.[9][10]

3.2. TGF-β Signaling Pathway

The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.[6] Dysregulation of this pathway is implicated in various diseases. ALK5 is a key mediator in this pathway. The binding of a TGF-β ligand to its type II receptor leads to the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates downstream proteins, primarily Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression.[11]

Table 2: Potential Biological Targets and Applications

| Target | Signaling Pathway | Potential Therapeutic Application | Reference |

| ALK5 (TGF-β Type I Receptor Kinase) | TGF-β Signaling | Prevention of dermal scarring, treatment of fibrosis, certain cancers. | [9][12] |

Mandatory Visualizations

Diagram 1: Proposed Synthesis of this compound via Buchwald-Hartwig Amination

Caption: Proposed synthetic route to this compound.

Diagram 2: Simplified TGF-β/ALK5 Signaling Pathway

Caption: Inhibition of the TGF-β/ALK5 signaling pathway.

Conclusion

This compound is a compound of significant interest for medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. While specific experimental data for this isomer is sparse, its structural similarity to known ALK5 inhibitors suggests a promising avenue for future research. The synthetic routes outlined in this guide provide a foundation for obtaining this compound for further investigation into its biological properties and potential therapeutic applications, especially in the context of diseases driven by the TGF-β signaling pathway. Further studies are warranted to fully elucidate its physicochemical properties, biological activity, and structure-activity relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 7. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole-Aniline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle, has proven to be a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The strategic incorporation of an aniline moiety into the pyrazole scaffold has given rise to a diverse class of compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and historical development of pyrazole-aniline compounds, detailing key synthetic methodologies, presenting quantitative biological data, and illustrating relevant signaling pathways and experimental workflows.

A Historical Perspective: From Knorr's Discovery to Modern Scaffolds

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr reported the first synthesis of a pyrazole derivative.[1] In an attempt to synthesize a quinoline derivative, Knorr reacted ethyl acetoacetate with phenylhydrazine, unexpectedly forming 1-phenyl-3-methyl-5-pyrazolone. This seminal discovery, now known as the Knorr Pyrazole Synthesis , laid the foundation for the vast field of pyrazole chemistry.[1][2]

The initial synthesis involved the condensation of a β-ketoester with a hydrazine, a versatile reaction that allows for the formation of a wide array of substituted pyrazoles.[1][3] The use of arylhydrazines, which contain an aniline-like structure, was integral to the early synthesis of N-arylpyrazoles. Over the years, numerous modifications and new synthetic routes have been developed, including the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds and hydrazines.[4]

The deliberate synthesis of compounds featuring a distinct aniline moiety as a substituent on the pyrazole ring, beyond its role in the initial cyclization, represents a significant evolution in the medicinal chemistry of this scaffold. While an exact date for the "first" synthesis of a true "pyrazole-aniline" compound is difficult to pinpoint, the early 20th century saw a rise in the exploration of substituted pyrazoles, with various research groups investigating the impact of different functional groups on their properties. The development of modern synthetic methodologies has greatly facilitated the creation of diverse libraries of pyrazole-aniline derivatives, enabling extensive structure-activity relationship (SAR) studies and the discovery of potent therapeutic agents.

Synthetic Methodologies: Crafting the Pyrazole-Aniline Core

The synthesis of pyrazole-aniline compounds can be broadly categorized into methods that form the pyrazole ring with a pre-existing aniline moiety and those that introduce the aniline group to a pre-formed pyrazole scaffold.

Classical Knorr Pyrazole Synthesis and its Variations

The Knorr synthesis remains a fundamental and widely used method for constructing the pyrazole ring. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, often an arylhydrazine, directly yields an N-arylpyrazole.

Experimental Protocol: Knorr Synthesis of 1,3,5-substituted Pyrazoles [2]

-

Reactants: A substituted hydrazine (e.g., phenylhydrazine) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).

-

Catalyst: Typically an acid catalyst, such as acetic acid or a mineral acid.

-

Solvent: Often ethanol or acetic acid.

-

Procedure:

-

The 1,3-dicarbonyl compound is dissolved in the chosen solvent.

-

The substituted hydrazine is added to the solution, often portion-wise.

-

The mixture is heated under reflux for a specified period, typically several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization or column chromatography.

-

Multi-component Reactions for Pyrazole-Aniline Synthesis

Modern synthetic chemistry often employs multi-component reactions (MCRs) to efficiently generate molecular complexity in a single step. Several MCRs have been developed for the synthesis of pyrazole-aniline derivatives.

Experimental Protocol: Catalyst-Free One-Pot Synthesis of Pyrazole-Aniline Linked Coumarins [1]

-

Reactants: Aniline, a pyrazole aldehyde, and 4-hydroxycoumarin.

-

Solvent: Methanol.

-

Procedure:

-

A mixture of aniline (1 mmol), pyrazole aldehyde (1 mmol), and 4-hydroxycoumarin (1 mmol) is taken in methanol (5 mL).

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The resulting solid is washed with a suitable solvent (e.g., ethyl acetate) and dried to afford the pure product.

-

Synthesis of Aminophenyl-Pyrazoles

A common strategy to introduce an aniline moiety is to use a starting material that already contains a protected or precursor amino group on a phenyl ring.

Experimental Protocol: Synthesis of 5-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one

This synthesis involves a multi-step process:

-

Synthesis of a 5-aminopyrazole-4-carboxylate derivative.

-

Hydrolysis of the ester to the corresponding carboxylic acid.

-

Cyclization with a suitable reagent to form the pyrazolo[3,4-d][1][5]oxazin-4(1H)-one derivative.

-

Reaction with p-phenylenediamine to yield the final 5-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one.[2]

Biological Activities and Quantitative Data

Pyrazole-aniline compounds have demonstrated a remarkable range of biological activities, with prominent examples in anticancer, antibacterial, and anti-inflammatory research.

Anticancer Activity

Many pyrazole-aniline derivatives exhibit potent antiproliferative activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as cyclin-dependent kinases (CDKs).

Table 1: Anticancer Activity of Selected Pyrazole-Aniline Derivatives

| Compound ID | Structure | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | CDK2/cyclin E | MCF-7 | 1.88 ± 0.11 | [6] |

| B16-F10 | 2.12 ± 0.15 | [6] | |||

| 20 | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | CDK2 | - | 0.98 ± 0.06 | [7] |

| 21 | Pyrazole-oxindole conjugate | Aurora-A kinase | HCT116 | 0.39 ± 0.06 | [7] |

| MCF-7 | 0.46 ± 0.04 | [7] | |||

| 49 | Pyrazole derivative | EGFR/HER-2 tyrosine kinase | - | 0.26 / 0.20 | [7] |

| 66 | Pyrazole derivative | CDK2 | H460, MCF-7, A549 | 0.75 - 4.21 | [7] |

| 11 | Aryl urea derivative of pyrimidine-pyrazole | Tubulin | MCF7, A549, Colo205, A2780 | 0.01 - 0.65 | [8] |

Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Pyrazole-aniline compounds have shown promising activity against various bacterial strains, including resistant ones.

Table 2: Antibacterial Activity of Selected Pyrazole-Aniline Derivatives

| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |

| 25 | 3-phenyl pyrazole derivative | S. aureus | 16 | [1] |

| 39 | 3,5-dichloro aniline derivative | Staphylococci, B. subtilis | 1 | [2] |

| 4b, 4e, 4h, 4i, 4k | Pyrazole-aniline linked coumarin | Various bacterial strains | 1.9 - 7.8 | [9] |

| 10 | Pyrazole-thiazole hybrid | S. aureus, K. planticola | 1.9 - 3.9 | [1] |

| 12 | Aminoguanidine-derived 1,3-diphenyl pyrazole | E. coli 1924 | 1 | [1] |

| 18 | Imidazo-pyridine substituted pyrazole | Gram-positive & Gram-negative strains | MBC <1 | [1] |

Anti-inflammatory Activity

Certain pyrazole-aniline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity of Selected Pyrazole-Aniline Derivatives

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| 3j | Pyrazolo[5,1-b]quinazoline | COX-2 | 0.047 | [10] |

| 5-LOX | 2.3 | [10] | ||

| 2g | Pyrazoline derivative | Lipoxygenase | 80 | [11] |

| - | 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | [12] |

| COX-1 | 4.5 | [12] |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of pyrazole-aniline compounds requires elucidating the signaling pathways they modulate and the experimental workflows used to assess their activity.

Signaling Pathways

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

Many anticancer pyrazole-aniline compounds function as CDK2 inhibitors. CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis.

Caption: CDK2 signaling pathway and the point of inhibition by pyrazole-aniline compounds.

Experimental Workflows

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Caption: Workflow of the MTT assay for determining the anticancer activity of compounds.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

Conclusion and Future Perspectives

The fusion of the pyrazole and aniline moieties has created a privileged scaffold in medicinal chemistry, yielding compounds with significant therapeutic potential. From the historical discovery by Knorr to the development of sophisticated, multi-component synthetic strategies, the journey of pyrazole-aniline chemistry has been one of continuous innovation. The quantitative data clearly demonstrates their efficacy as anticancer, antibacterial, and anti-inflammatory agents.

Future research in this area will likely focus on several key aspects:

-

Target Specificity: The design of more selective inhibitors to minimize off-target effects and improve therapeutic indices.

-

Novel Mechanisms of Action: Exploration of new biological targets for pyrazole-aniline compounds beyond kinase and COX inhibition.

-

Drug Delivery Systems: Development of advanced formulations to enhance the bioavailability and targeted delivery of these compounds.

-

Combinatorial Chemistry and High-Throughput Screening: Continued use of these technologies to expand the chemical space of pyrazole-aniline derivatives and identify new lead compounds.

The rich history and proven biological activity of pyrazole-aniline compounds ensure that they will remain a fertile ground for drug discovery and development for years to come.

References

- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

Green Synthesis of 2-(1H-Pyrazol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of green and sustainable synthetic methodologies for the production of 2-(1H-pyrazol-1-yl)aniline, a valuable building block in pharmaceutical and materials science. Recognizing the imperative to develop environmentally benign chemical processes, this document outlines a transition from conventional synthesis routes to greener alternatives. A traditional approach involving the cyclization of 2-hydrazinylaniline with 1,1,3,3-tetramethoxypropane is presented as a baseline. In contrast, a proposed green methodology is detailed, which emphasizes the use of safer solvents, alternative energy sources such as microwave irradiation, and improved atom economy. This guide includes detailed experimental protocols, a comparative analysis of reaction parameters, and visualizations of the synthetic workflows to facilitate the adoption of more sustainable practices in the synthesis of this important pyrazole derivative.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. The presence of both a pyrazole ring and an aniline moiety provides a versatile scaffold for drug discovery and development, with applications in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.

Conventional synthetic methods for pyrazole derivatives often rely on hazardous reagents, volatile organic solvents, and energy-intensive reaction conditions. In line with the principles of green chemistry, there is a growing need for the development of cleaner, safer, and more efficient synthetic routes. This guide explores such green alternatives for the synthesis of this compound, focusing on practical implementation in a research and development setting.

Comparative Synthesis Strategies

A shift from conventional to green synthesis is characterized by improvements in several key metrics, including reaction time, energy consumption, solvent toxicity, and waste generation. This section compares a traditional synthesis route with a proposed greener alternative.

Conventional Synthesis: A Baseline

A common method for the synthesis of 1-substituted pyrazoles is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of this compound, this involves the reaction of 2-hydrazinylaniline with 1,1,3,3-tetramethoxypropane, which serves as a synthon for malondialdehyde.

Reaction Scheme:

This method, while effective, typically requires elevated temperatures, prolonged reaction times, and the use of potentially hazardous acidic catalysts and organic solvents.

Proposed Green Synthesis

A greener approach to the synthesis of this compound can be achieved by incorporating several green chemistry principles:

-

Alternative Energy Source: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.[1]

-

Greener Solvent: Utilizing solvents such as ethanol or even water, which are less toxic and more environmentally benign than traditional organic solvents.[2][3]

-

Catalyst Modification: Employing a milder or reusable catalyst can reduce waste and improve the overall sustainability of the process. In some cases, the reaction can proceed efficiently without a catalyst.

Reaction Scheme (Green):

Data Presentation: Conventional vs. Green Synthesis

The following table summarizes the key quantitative data for the conventional and proposed green synthesis methods for this compound.

| Parameter | Conventional Method | Proposed Green Method |

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation |

| Solvent | Acetic Acid / Toluene | Ethanol |

| Catalyst | Strong Acid (e.g., HCl) | None or Mild Acid |

| Reaction Time | 6 - 12 hours | 10 - 30 minutes |

| Temperature | 100 - 120 °C | 80 - 100 °C |

| Yield | ~70-80% | >85% (expected) |

| Work-up | Neutralization, Extraction | Simple Filtration/Crystallization |

| Green Metrics | Lower Atom Economy, High E-Factor | Higher Atom Economy, Lower E-Factor |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 2-hydrazinylaniline, and for both the conventional and proposed green synthesis of this compound.

Synthesis of 2-Hydrazinylaniline (Precursor)

A greener approach to the synthesis of 2-hydrazinylaniline can be achieved through the reduction of 2-nitroaniline.

Protocol:

-

To a solution of 2-nitroaniline (10 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (50 mmol).

-

The mixture is refluxed for 2-3 hours.

-

After cooling, the reaction mixture is made alkaline with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered and the filtrate is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield 2-hydrazinylaniline.

Conventional Synthesis of this compound

Protocol:

-

In a round-bottom flask, dissolve 2-hydrazinylaniline (10 mmol) in glacial acetic acid (20 mL).

-

Add 1,1,3,3-tetramethoxypropane (11 mmol) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Heat the reaction mixture at 110 °C under reflux for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate).

Proposed Green Synthesis of this compound

Protocol:

-

In a microwave-safe vessel, combine 2-hydrazinylaniline (10 mmol) and 1,1,3,3-tetramethoxypropane (11 mmol) in ethanol (15 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 90 °C for 15 minutes.

-

Monitor the reaction progress by TLC.

-

After completion, cool the vessel to room temperature.

-

The product is expected to precipitate upon cooling. If not, reduce the solvent volume under vacuum.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

Recrystallize the product from ethanol to obtain pure this compound.

Visualizations

The following diagrams illustrate the logical workflow for both the conventional and green synthesis of this compound.

Caption: Conventional Synthesis Workflow.

Caption: Green Synthesis Workflow.

Conclusion

The transition to greener synthetic methods for the production of this compound is not only environmentally responsible but also offers significant practical advantages. The proposed microwave-assisted synthesis in ethanol demonstrates the potential for drastically reduced reaction times, lower energy consumption, and a simplified work-up procedure, all while maintaining or potentially improving product yields. By adopting such methodologies, researchers and drug development professionals can contribute to a more sustainable chemical industry without compromising on efficiency or productivity. This guide serves as a practical resource to facilitate this important transition.

References

The Synthesis of 2-(1H-Pyrazol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to obtain 2-(1H-pyrazol-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. The document details the core reaction mechanisms, provides comprehensive experimental protocols for key methodologies, and presents quantitative data to facilitate comparison and implementation in a research and development setting.

Introduction

This compound is an aromatic compound featuring a pyrazole ring N-substituted with an aminophenyl group. This structural motif is of significant interest in drug discovery due to the diverse biological activities associated with pyrazole derivatives. The synthesis of this class of compounds primarily relies on the formation of a carbon-nitrogen bond between the pyrazole and aniline moieties. The most prominent and effective methods for achieving this are transition metal-catalyzed cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination. Additionally, classical methods involving the construction of the pyrazole ring on an aniline precursor provide an alternative approach.

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two strategic approaches:

-

N-Arylation of Pyrazole: This involves the direct coupling of the pyrazole ring with a pre-functionalized aniline or a protected aniline derivative.

-

Pyrazole Ring Formation: This strategy entails the construction of the pyrazole ring from a hydrazine derivative of aniline.

This guide will focus on the most prevalent and versatile N-arylation techniques.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for the formation of C-N bonds. While traditionally requiring harsh reaction conditions, modern advancements with the use of ligands have enabled milder and more efficient transformations. The general mechanism involves the oxidative addition of an aryl halide to a copper(I) species, followed by reaction with the pyrazole and subsequent reductive elimination.

Reaction Scheme:

Caption: General workflow for Ullmann condensation.

A typical catalytic cycle for the Ullmann condensation is depicted below.

Caption: Catalytic cycle of the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for C-N bond formation.[1][2] It generally offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation. The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (in this case, pyrazole), deprotonation, and reductive elimination to yield the N-arylated product.[2]

Reaction Scheme:

Caption: General workflow for Buchwald-Hartwig amination.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Two-Step Synthesis via Nitro-Aniline Precursor

An alternative and often high-yielding approach involves the N-arylation of pyrazole with a 2-halonitrobenzene, followed by the reduction of the nitro group to an amine. This strategy is particularly useful when the free amino group of 2-haloaniline interferes with the coupling reaction. Both Ullmann and Buchwald-Hartwig conditions can be applied for the initial N-arylation step.

Reaction Scheme:

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound using the aforementioned methodologies.

Protocol 1: Ullmann Condensation

This protocol describes the copper-catalyzed N-arylation of 1H-pyrazole with 2-iodoaniline.

Materials:

-

1H-Pyrazole

-

2-Iodoaniline

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazole (1.2 mmol), 2-iodoaniline (1.0 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous dimethylformamide (5 mL) via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite and wash the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed N-arylation of 1H-pyrazole with 2-bromoaniline.

Materials:

-

1H-Pyrazole

-

2-Bromoaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a glovebox, add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol) to an oven-dried Schlenk tube.

-

Add anhydrous toluene (2 mL) and stir at room temperature for 10 minutes.

-

To this catalyst solution, add 1H-pyrazole (1.2 mmol), 2-bromoaniline (1.0 mmol), and sodium tert-butoxide (1.4 mmol).

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 8-16 hours, monitoring by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography to yield this compound.

Protocol 3: Two-Step Synthesis via Nitro-Aniline Precursor

This protocol describes the synthesis of 1-(2-nitrophenyl)-1H-pyrazole followed by its reduction.

Step 1: Synthesis of 1-(2-Nitrophenyl)-1H-pyrazole

Materials:

-

1H-Pyrazole

-

1-Fluoro-2-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 1H-pyrazole (1.1 mmol), 1-fluoro-2-nitrobenzene (1.0 mmol), and potassium carbonate (1.5 mmol) in dimethylformamide (5 mL).

-

Heat the mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 1-(2-nitrophenyl)-1H-pyrazole can be purified by column chromatography or used directly in the next step.

Step 2: Reduction to this compound

Materials:

-

1-(2-Nitrophenyl)-1H-pyrazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(2-nitrophenyl)-1H-pyrazole (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add tin(II) chloride dihydrate (5.0 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 2-3 hours.

-

Monitor the reduction by TLC. After completion, cool the mixture and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the synthesis of this compound and related N-arylpyrazoles. Yields are indicative and may vary based on substrate purity, scale, and specific reaction conditions.

Table 1: Ullmann Condensation Parameters

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Iodoaniline | CuI | L-Proline | K₂CO₃ | DMF | 120 | 12-24 | 60-80 |

| 2-Bromoaniline | CuI | DMEDA | K₃PO₄ | Dioxane | 110 | 24 | 50-70 |

| 1-Fluoro-2-nitrobenzene | - | - | K₂CO₃ | DMF | 80 | 4-6 | 85-95 |

Table 2: Buchwald-Hartwig Amination Parameters

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromoaniline | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 8-16 | 70-90 |

| 2-Chloroaniline | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 12-24 | 65-85 |

| 1-Bromo-2-nitrobenzene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 6-12 | 90-98 |

Table 3: Reduction of 1-(2-Nitrophenyl)-1H-pyrazole

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| SnCl₂·2H₂O | Ethanol | 78 | 2-3 | 85-95 |

| H₂ (1 atm), Pd/C | Methanol | 25 | 4-8 | 90-99 |

| Fe, NH₄Cl | Ethanol/Water | 80 | 2-4 | 80-90 |

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Buchwald-Hartwig amination generally offers the highest yields and mildest conditions, making it a preferred method in many research settings. The Ullmann condensation provides a viable, albeit often more demanding, alternative. For substrates where the free amine may be problematic, a two-step approach involving the N-arylation of a nitro-precursor followed by reduction is a robust and high-yielding strategy. The choice of method will ultimately depend on the available starting materials, desired scale, and laboratory capabilities. This guide provides the necessary foundational information for researchers to successfully synthesize this important chemical entity.

References

Navigating the Physicochemical Landscape of 2-(1H-pyrazol-1-yl)aniline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-pyrazol-1-yl)aniline is a molecule of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of a wide range of functionalized compounds. A thorough understanding of its solubility and stability is paramount for its effective application in drug discovery, formulation development, and material engineering. This technical guide addresses the current knowledge gap regarding the specific quantitative solubility and stability data for this compound. In the absence of extensive public data, this document provides a framework of predicted properties and outlines detailed, standardized experimental protocols for researchers to determine these crucial parameters. Furthermore, it offers insights into the expected chemical behavior of this compound based on the known characteristics of its constituent pyrazole and aniline moieties.

Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₉H₉N₃ | - |

| Molecular Weight | 159.19 g/mol | - |

| XlogP | 1.5 | PubChem |

| Melting Point | Not available | - |

| pKa (most basic) | ~3.5-4.5 (Aniline NH₂) | ACD/Labs |

| pKa (most acidic) | ~15-16 (Pyrazole NH) | ACD/Labs |

Note: These values are computational predictions and should be confirmed through experimental validation.

Solubility Profile: Guiding Principles and Experimental Determination

The solubility of this compound is influenced by its aromatic nature, the presence of a basic aniline nitrogen, and a weakly acidic pyrazole nitrogen. It is expected to exhibit limited solubility in aqueous media at neutral pH and greater solubility in organic solvents.

General Solubility Expectations

-

Aqueous Solubility: Due to the hydrophobic benzene and pyrazole rings, low solubility in water is anticipated.

-

pH-Dependent Solubility: The basic aniline moiety (pKa ~3.5-4.5) will be protonated at acidic pH, forming a more soluble salt. Therefore, solubility is expected to increase significantly in acidic conditions.

-

Organic Solvent Solubility: Good solubility is expected in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol), with moderate to good solubility in other common organic solvents like acetone and ethyl acetate.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials securely.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Stability Profile: Assessment and Considerations

The stability of this compound is critical for its storage, handling, and application. Key factors influencing its stability include pH, temperature, and light exposure.

Expected Stability Characteristics

-

pH Stability: The compound is expected to be relatively stable in neutral and mildly acidic or basic conditions. However, extreme pH values may lead to degradation. The aniline moiety may be susceptible to oxidation, particularly at higher pH.

-

Thermal Stability: As a crystalline solid, this compound is likely to be stable at ambient and moderately elevated temperatures. Thermal degradation pathways should be investigated at higher temperatures.

-

Photostability: Aromatic amines can be susceptible to photodegradation. Exposure to UV light may cause discoloration and the formation of impurities.

Experimental Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

-

Solution Preparation:

-

Prepare stock solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature.

-

Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal Stress: Expose a solution and solid sample to elevated temperatures (e.g., 60 °C).

-

Photolytic Stress: Expose a solution and solid sample to controlled UV and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

-

Quench the degradation reaction if necessary (e.g., by neutralization).

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of remaining this compound at each time point.

-

Identify and, if possible, characterize the major degradation products.

-

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for researchers to experimentally determine these critical parameters. The outlined protocols for shake-flask solubility testing and forced degradation studies are standard industry practices that will yield reliable and reproducible data. The predicted properties and general stability considerations based on the compound's chemical structure offer a solid foundation for initiating these experimental investigations. A comprehensive understanding of the physicochemical properties of this compound is essential for unlocking its full potential in the development of novel therapeutics and advanced materials.

Quantum Chemical Studies of 2-(1H-pyrazol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical studies of 2-(1H-pyrazol-1-yl)aniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical data for this specific compound, this guide synthesizes information from closely related N-arylpyrazole and aminophenyl-pyrazole derivatives to present a predictive analysis of its structural, spectroscopic, and electronic properties. The methodologies for synthesis, experimental characterization, and computational analysis are detailed, providing a framework for future research on this and similar molecules. All quantitative data from analogous compounds are summarized in structured tables, and key conceptual workflows are visualized using diagrams.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds renowned for their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of an aniline moiety to the pyrazole ring, as in this compound, is expected to modulate its electronic and steric properties, potentially leading to novel applications in drug design and as nonlinear optical (NLO) materials. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, vibrational modes, electronic transitions, and reactivity of such molecules.[5][6][7] This guide provides an in-depth summary of the expected quantum chemical properties of this compound based on data from analogous compounds.

Synthesis and Experimental Characterization

Experimental Protocols

Synthesis of N-Arylpyrazoles:

A plausible synthetic route involves the reaction of an aryl nucleophile with di-tert-butylazodicarboxylate (DBAD) and a 1,3-dicarbonyl compound.[9] For the synthesis of this compound, 2-aminophenylboronic acid or a related organometallic derivative could serve as the aryl nucleophile.

-

Step 1: Formation of the Aryl Nucleophile: An aryl halide (e.g., 2-bromoaniline) is converted to an aryllithium or Grignard reagent.

-

Step 2: Reaction with DBAD: The aryl nucleophile is reacted with DBAD.

-

Step 3: Cyclization with a 1,3-Dicarbonyl Equivalent: The intermediate from Step 2 is treated with a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde) or its synthetic equivalent in the presence of an acid to facilitate deprotection and cyclization to the pyrazole ring.[9]

Spectroscopic Characterization:

The synthesized compound would be characterized using standard spectroscopic techniques.

-

FT-IR and FT-Raman Spectroscopy: To identify the characteristic vibrational modes of the pyrazole and aniline rings.

-

UV-Vis Spectroscopy: To determine the electronic absorption properties.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of the molecule.

Computational Methodology

Quantum chemical calculations are typically performed using DFT with a suitable basis set, such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for similar molecules.[10]

Typical Computational Workflow:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to aid in the assignment of experimental IR and Raman spectra.

-

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), are calculated to understand the molecule's reactivity and charge distribution.

-

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum.

-

Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability (β₀) is calculated to assess the NLO potential of the molecule.

Data Presentation

The following tables summarize expected quantitative data for this compound based on studies of structurally similar compounds.

Structural Parameters (Predicted)

Based on X-ray diffraction data of a similar pyridylpyrazole derivative, this compound is expected to have a non-planar conformation with the aniline and pyrazole rings twisted relative to each other.[11]

Table 1: Predicted Bond Lengths and Bond Angles for this compound

| Parameter | Predicted Value | Reference Compound(s) |

| Bond Lengths (Å) | ||

| N1-N2 | ~1.35 | 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11] |

| N2-C3 | ~1.34 | 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11] |

| C3-C4 | ~1.39 | 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11] |

| C4-C5 | ~1.38 | 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11] |

| C5-N1 | ~1.36 | 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11] |

| N1-C(aniline) | ~1.43 | N-phenylpyrazole derivatives[12] |

| C-N(amine) | ~1.40 | Aniline derivatives |

| **Bond Angles (°) ** | ||

| N1-N2-C3 | ~111 | 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11] |

| N2-C3-C4 | ~106 | 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11] |

| C3-C4-C5 | ~107 | 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11] |

| C4-C5-N1 | ~109 | 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11] |

| C5-N1-N2 | ~107 | 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol[11] |

| N2-N1-C(aniline) | ~120 | N-phenylpyrazole derivatives[12] |

Vibrational Frequencies (Predicted)

The vibrational spectrum of this compound is expected to be a superposition of the characteristic modes of the pyrazole and aniline rings.[5]

Table 2: Predicted FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference Compound(s) |

| N-H stretching (aniline) | 3400-3500 | 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole[5] |

| C-H stretching (aromatic) | 3000-3100 | N-phenylpyrazole derivatives |

| C=N stretching (pyrazole) | 1550-1600 | 1,3,5-triphenyl-4,5-dihydropyrazole |

| C=C stretching (aromatic) | 1450-1600 | N-phenylpyrazole derivatives |

| N-H bending (aniline) | 1600-1650 | 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole[5] |

| C-N stretching | 1250-1350 | N-phenylpyrazole derivatives |

| N-N stretching (pyrazole) | 1100-1150 | Pyrazole derivatives |

Electronic Properties (Predicted)

The electronic properties of this compound are expected to be influenced by the interplay between the electron-donating amino group and the pyrazole ring.

Table 3: Predicted Electronic Properties for this compound

| Property | Predicted Value | Reference Compound(s) |

| UV-Vis Absorption (λmax) | ||

| π → π* transition | 250-350 nm | 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole[5] |

| Frontier Molecular Orbitals | ||

| HOMO Energy | -5.5 to -6.5 eV | Aminopyrazole and pyrazolopyrimidine derivatives[13] |

| LUMO Energy | -1.0 to -2.5 eV | Aminopyrazole and pyrazolopyrimidine derivatives[13] |

| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 5.0 eV | Aminopyrazole and pyrazolopyrimidine derivatives[13] |

| Non-Linear Optical Properties | ||

| First-order Hyperpolarizability (β₀) | > 1.0 x 10⁻³⁰ esu | 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole[5] |

Mandatory Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Quantum Chemical Calculation Workflow

Caption: A typical workflow for quantum chemical calculations.

Structure-Property Relationship

Caption: Interplay of structure and electronic properties.

Conclusion